3-Isocyanatopropyltris(trimethylsiloxy)silane is a silane compound characterized by the presence of isocyanate and siloxy functional groups. It is used primarily in various industrial applications, particularly in the fields of coatings, adhesives, and sealants due to its ability to provide enhanced adhesion and moisture resistance.
The compound can be sourced from chemical suppliers like BOC Sciences and is cataloged in databases such as PubChem, where it is identified by its unique chemical structure and properties.
3-Isocyanatopropyltris(trimethylsiloxy)silane falls under the category of organosilicon compounds. It is classified as a silane, which are compounds containing silicon atoms bonded to organic groups.
The synthesis of 3-Isocyanatopropyltris(trimethylsiloxy)silane typically involves the reaction of a suitable isocyanate with a silanol compound. The following general steps outline the synthesis:
The technical parameters for this synthesis may include specific temperature ranges (typically between 60°C to 120°C) and the use of inert atmospheres to minimize moisture interference.
The molecular formula for 3-Isocyanatopropyltris(trimethylsiloxy)silane is . Its structure consists of a propyl chain linked to an isocyanate group, which is further connected to three trimethylsiloxy groups. This unique arrangement contributes to its chemical reactivity and functional properties.
3-Isocyanatopropyltris(trimethylsiloxy)silane can participate in several chemical reactions:
The hydrolysis reaction typically occurs under mild conditions, while polymerization may require catalysts or specific temperatures to initiate.
The mechanism of action for 3-Isocyanatopropyltris(trimethylsiloxy)silane primarily revolves around its reactivity due to the isocyanate functional group. This group readily reacts with nucleophiles such as alcohols or amines, leading to the formation of urethane linkages in polymer matrices.
This reactivity allows for cross-linking in polymer systems, which enhances mechanical strength and thermal stability.
3-Isocyanatopropyltris(trimethylsiloxy)silane finds numerous applications in scientific and industrial fields:
This compound's versatility makes it valuable in various sectors including construction, automotive, and electronics industries.
Traditional isocyanate synthesis relies on phosgene – a highly toxic reagent posing severe safety and environmental hazards. Modern approaches for synthesizing 3-isocyanatopropyltris(trimethylsiloxy)silane (CAS 25357-82-8) employ phosgene-free routes that eliminate hazardous byproducts. ChangFu Chemical's proprietary method utilizes carbamoylation of organoamines followed by dehydrogenation, bypassing phosgene entirely. This green chemistry approach prevents: 1) Generation of corrosive HCl byproducts, 2) Handling of regulated substances, and 3) Complex waste treatment requirements [7]. The reaction proceeds through an intermediate urea derivative that undergoes thermal decomposition under controlled conditions, yielding the isocyanate functionality without compromising the trimethylsiloxy groups. Industrial implementations of this pathway demonstrate ≥90% selectivity for the target isocyanatosilane, with residual amines recyclable into the process – significantly improving atom economy [7] [4].
Table 1: Comparative Analysis of Isocyanatosilane Synthesis Methods
Method | Reagent Toxicity | Byproduct Management | Isocyanate Yield | Purity Benchmark |
---|---|---|---|---|
Phosgene-based | Severe | Corrosive HCl disposal | 75-85% | ≤90% |
Non-phosgene (Carbamoylation) | Moderate | Recyclable amines | 88-93% | ≥95% |
Transalkoxylation | Low | Neutral organics | 85-90% | ≥95% |
The industrial synthesis of 3-isocyanatopropyltris(trimethylsiloxy)silane primarily employs transalkoxylation between 3-isocyanatopropylalkoxysilane and hexamethyldisiloxane (HMDSO). This reaction follows a catalytic ester exchange mechanism:
Step 1: Catalyst ActivationStrong Brønsted acids (e.g., H₂SO₄ or CF₃SO₃H) protonate the alkoxy group of 3-isocyanatopropyltrialkoxysilane, generating a cationic silicon center [1].
Step 2: Nucleophilic AttackHMDSO's trimethylsiloxy group acts as a nucleophile, displacing the activated alkoxide via SN₂-Si mechanism:
(RO)₃Si(CH₂)₃NCO + (CH₃)₃SiOSi(CH₃)₃ → (RO)₂(Me₃SiO)Si(CH₂)₃NCO + ROSi(CH₃)₃
Step 3: Progressive SubstitutionThe reaction iterates, replacing remaining alkoxy groups with trimethylsiloxy units. Trifluoromethanesulfonic acid catalysts enable >85% conversion at 80-100°C within 4-6 hours – significantly milder than traditional methods requiring >150°C [1]. Crucially, the electrophilicity of silicon drives this exchange while the isocyanate group remains unaffected due to steric protection by trimethylsiloxy substituents [1] [9]. Continuous extraction of volatile alkoxytrimethylsilane byproducts (e.g., methoxytrimethylsilane) shifts equilibrium toward completion without requiring excess HMDSO [1].
The tris(trimethylsiloxy)silylpropyl architecture critically determines both synthetic feasibility and application performance:
Steric Protection: Three bulky trimethylsiloxy groups (TMSO) create a cone angle >180° around silicon, physically shielding the isocyanate (-N=C=O) moiety. This prevents: 1) Dimerization to uretdiones, 2) Trimerization to isocyanurates, and 3) Hydrolysis during synthesis [1] [3]. Unshielded isocyanatosilanes (e.g., 3-isocyanatopropyltriethoxysilane) exhibit <24-hour stability in ambient humidity, whereas TMSO-protected variants remain stable >6 months under identical conditions [3].
Electronic Effects: The σ-π conjugation between oxygen lone pairs and silicon d-orbitals reduces the Lewis acidity of the central silicon atom. This electronic delocalization: 1) Deactivates silicon toward nucleophiles, preventing premature hydrolysis, and 2) Moderates the isocyanate group’s electrophilicity without compromising reactivity with alcohols or amines [2] [10]. Spectroscopic evidence (¹³C NMR) shows the isocyanate carbon in TMSO-protected silanes resonates at δ 122.5 ppm – shielded by 1.2 ppm compared to alkoxysilane analogs, confirming electronic modulation [10].
Thermal Stability: The Si-O-Si(CH₃)₃ linkages withstand temperatures to 250°C without cleavage, enabling use in high-temperature polymer processing. Decomposition onset occurs at 268°C (TGA data), versus 195°C for triethoxysilyl analogs [3] [6].
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